2-Pentanol

説明

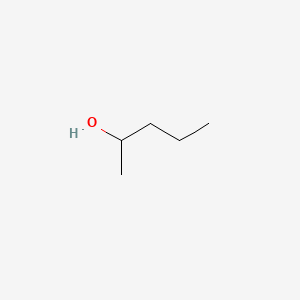

Structure

3D Structure

特性

IUPAC Name |

pentan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-3-4-5(2)6/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVLIDXNZAXMDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O, Array | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | SEC-AMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21381 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | 2-PENTANOL (RACEMIC MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1428 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052721 | |

| Record name | Pentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sec-amyl alcohol appears as a clear colorless liquid with a strong odor. Moderately toxic by ingestion and vapors may irritate skin and eyes. Vapors are heavier than air., Colorless liquid (racemic form); [Hawley], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a winey, ethereal odour | |

| Record name | SEC-AMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21381 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Pentanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8529 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031599 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-PENTANOL (RACEMIC MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1428 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Pentanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/408/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

234 °F at 760 mmHg (NIOSH, 2023), 119 °C | |

| Record name | SEC-AMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21381 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-PENTANOL (RACEMIC MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1428 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

95 °F (NIOSH, 2023), 33 °C | |

| Record name | SEC-AMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21381 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-PENTANOL (RACEMIC MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1428 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

44.6 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 16.6 (good), very soluble in water; soluble in alcohol and ether | |

| Record name | 2-Pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031599 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-PENTANOL (RACEMIC MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1428 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Pentanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/408/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.82 (NIOSH, 2023) - Less dense than water; will float, Relative density (water = 1): 0.8, 0.802-0.808 | |

| Record name | SEC-AMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21381 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-PENTANOL (RACEMIC MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1428 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Pentanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/408/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

Relative vapor density (air = 1): 3.0 | |

| Record name | 2-PENTANOL (RACEMIC MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1428 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg (NIOSH, 2023), 6.11 [mmHg], Vapor pressure, kPa at 20 °C: 0.55 | |

| Record name | SEC-AMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21381 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Pentanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8529 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-PENTANOL (RACEMIC MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1428 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

584-02-1; 6032-29-7; 26635-63-2, 6032-29-7, 26184-62-3, 26635-63-2, 31087-44-2, 50858-14-5, 51000-78-3 | |

| Record name | SEC-AMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21381 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6032-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006032297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(+)-2-Pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026184623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sec-Pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026635632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-(-)-2-Pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031087442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylbutan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050858145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanol, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051000783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PENTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04G7050365 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031599 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-PENTANOL (RACEMIC MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1428 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Pentanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/SA4AC4A0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-73 °C, -50 °C | |

| Record name | 2-Pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031599 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-PENTANOL (RACEMIC MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1428 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Pentanol

Introduction

This compound, also known as pentan-2-ol or sec-amyl alcohol, is a secondary alcohol with the chemical formula C5H12O.[1][2] It is a chiral compound existing as two stereoisomers: (R)-(−)-2-pentanol and (S)-(+)-2-pentanol.[1] This colorless liquid possesses a characteristic mild, green, or fusel-oil-like odor and is utilized as a solvent and an intermediate in the synthesis of other chemicals, including fragrances and flavoring agents.[1][2][3] It is found naturally in some fruits, such as bananas.[1] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols relevant to its analysis and application.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, application in synthesis, and for safety considerations.

General and Physical Properties

| Property | Value | Source |

| IUPAC Name | Pentan-2-ol | [1][4] |

| Synonyms | sec-Amyl alcohol, Methyl propyl carbinol | [2][5] |

| Molecular Formula | C5H12O | [1][6] |

| Molecular Weight | 88.15 g/mol | [1][2][4] |

| Appearance | Colorless liquid | [1][3] |

| Odor | Mild green, fusel-oil, alcoholic smell | [3][4] |

| Density | 0.812 g/cm³ at 25 °C | [1][6] |

| Boiling Point | 118-119.3 °C | [1][6] |

| Melting Point | -73 °C | [1][4] |

| Solubility in Water | 45 g/L; 16.6 g/100 mL (20 °C) | [1][6] |

| Solubility (Other) | Soluble in ethanol, diethyl ether | [1] |

| Vapor Pressure | 0.804 kPa (at 25 °C) | [1] |

| Refractive Index | n20/D 1.406 | [6] |

| Viscosity | 3.470 mPa·s | [1] |

| Octanol/Water Partition Coefficient (LogP) | 1.19 | [4] |

Safety and Hazard Properties

| Property | Value | Source |

| Flash Point | 34 °C (93 °F) | [1][6] |

| Autoignition Temperature | 343 °C (649 °F) | [1] |

| Explosive Limits | 1.2–9% | [1] |

| Hazard Symbols | Xn (Harmful) | [6] |

| Hazard Statements | Flammable liquid and vapor; Harmful if inhaled; May cause respiratory irritation. | [7] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of this compound.

| Spectroscopy Type | Key Data / Peaks | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 3.77-3.81 (m, 1H, CH-OH), 2.66 (s, 1H, -OH), 1.32-1.49 (m, 4H, -CH₂CH₂-), 1.17-1.18 (d, 3H, CH(OH)CH₃), 0.90-0.94 (t, 3H, -CH₂CH₃) | [4][8] |

| ¹³C NMR (25.16 MHz, CDCl₃) | δ (ppm): 67.69 (C2), 41.59 (C3), 23.38 (C1), 19.03 (C4), 14.11 (C5) | [4] |

| Infrared (IR) Spectroscopy | Broad peak ~3300-3400 cm⁻¹ (O-H stretch), 2870-2960 cm⁻¹ (C-H stretch), ~1110-1120 cm⁻¹ (C-O stretch) | [4][9] |

| Mass Spectrometry (EI) | Major m/z fragments: 45 (base peak), 59, 73, 43, 55 | [4][10] |

Chemical Reactions and Synthesis

This compound undergoes typical reactions of a secondary alcohol.

Key Reactions

-

Oxidation: As a secondary alcohol, this compound can be oxidized to its corresponding ketone, 2-pentanone, using common oxidizing agents like chromic acid.[2]

-

Dehydration: Under acidic conditions, this compound can be dehydrated to form a mixture of pentene isomers, primarily 2-pentene.[2][11]

-

Catalytic Transfer Hydrogenation: It can serve as a hydrogen donor in catalytic transfer hydrogenation reactions, for example, in the synthesis of methyl furan (B31954) from furfural.[2][3]

Synthesis

-

Hydration of Alkene: A common industrial method for producing this compound is the acid-catalyzed hydration of 1-pentene (B89616) or 2-pentene.[1][2][12] The reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon.

-

Reduction of Ketone: this compound can also be synthesized by the catalytic hydrogenation (reduction) of 2-pentanone.[2]

Caption: Key synthesis and reaction pathways of this compound.

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and characterization of this compound.

Synthesis of this compound via Hydration of 1-Pentene

This protocol describes a general procedure for the acid-catalyzed hydration of an alkene.

-

Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add a mixture of water and a strong acid catalyst (e.g., concentrated sulfuric acid) in a cooled bath.[11]

-

Addition of Alkene: Slowly add 1-pentene to the acidic solution while stirring. The reaction is typically exothermic.

-

Reaction Conditions: Heat the mixture under reflux for a specified period (e.g., 2-3 hours) to ensure complete reaction.[11]

-

Workup: After cooling, transfer the reaction mixture to a separatory funnel. The organic layer containing this compound will separate from the aqueous layer.

-

Purification: Wash the organic layer sequentially with a dilute sodium bicarbonate solution and then with water to neutralize any remaining acid.[13] Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

-

Isolation: Isolate the final product by fractional distillation, collecting the fraction boiling around 118-120 °C.[11]

Characterization Workflow

The following workflow outlines the logical steps for identifying an unknown liquid sample as this compound using standard laboratory techniques.

Caption: Logical workflow for the experimental identification of this compound.

Protocol for Boiling Point Determination

The boiling point can be determined via distillation.[14][15]

-

Apparatus Setup: Assemble a simple distillation apparatus with a heating mantle, a distillation flask containing the sample and boiling chips, a condenser, and a collection flask. Place a thermometer in the distillation head with the bulb just below the side arm leading to the condenser.

-

Heating: Gently heat the sample to a boil.

-

Measurement: Record the temperature at which a steady stream of distillate is collected. This temperature range is the boiling point. For this compound, this should be approximately 118-119 °C.[6]

Protocol for Infrared (IR) Spectroscopy

This protocol is for obtaining an IR spectrum using a modern ATR-FTIR spectrometer.[9]

-

Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the empty crystal.

-

Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal, ensuring it is fully covered.[9]

-

Spectrum Acquisition: Lower the pressure arm and acquire the sample spectrum.

-

Data Analysis: Analyze the resulting spectrum for key functional group absorptions. For this compound, look for a broad O-H stretching band around 3300-3400 cm⁻¹ and a C-O stretching band around 1110-1120 cm⁻¹.[4]

-

Cleaning: Clean the crystal thoroughly with a suitable solvent (e.g., ethanol) and a soft tissue.[9]

Protocol for NMR Spectroscopy

This outlines sample preparation for ¹H and ¹³C NMR analysis.

-

Sample Preparation: Dissolve approximately 5-20 mg of the this compound sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[4][8]

-

Analysis: Place the NMR tube in the spectrometer.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard procedures. Techniques like DEPT can be used to aid in the assignment of carbon signals.[15]

-

Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals to determine the chemical shifts and proton ratios.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

This is a generalized protocol for the GC-MS analysis of a volatile liquid like this compound.[16]

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like dichloromethane (B109758) or methanol.

-

GC-MS Parameters:

-

Injector: Set to a temperature of ~250 °C with an appropriate split ratio (e.g., 20:1).[16]

-

Column: Use a suitable capillary column (e.g., non-polar, 30 m x 0.25 mm ID).

-

Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp the temperature up (e.g., at 10 °C/min) to a final temperature of ~250 °C.

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).[16]

-

MS Detector: Operate in Electron Ionization (EI) mode, typically at 70 eV. Scan a mass range of m/z 35-300.

-

-

Analysis: Inject the sample. The resulting chromatogram will show the retention time of this compound, and the mass spectrum for that peak can be compared to library data for confirmation. The fragmentation pattern should show characteristic peaks at m/z 45, 59, and 73.[4]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound | 6032-29-7 [chemicalbook.com]

- 4. This compound | C5H12O | CID 22386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound [chembk.com]

- 7. durhamtech.edu [durhamtech.edu]

- 8. This compound(6032-29-7) 1H NMR spectrum [chemicalbook.com]

- 9. webassign.net [webassign.net]

- 10. This compound [webbook.nist.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. homework.study.com [homework.study.com]

- 13. Organic Chemistry: Alcohols and Hydrochloric Acid: the solubility and reactivity of n- and t-Pentanol [westfield.ma.edu]

- 14. phillysim.org [phillysim.org]

- 15. azom.com [azom.com]

- 16. Determination of this compound Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PMC [pmc.ncbi.nlm.nih.gov]

2-Pentanol CAS number and IUPAC name

An In-depth Technical Guide to 2-Pentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentan-2-ol, a secondary alcohol also known as sec-amyl alcohol, is a versatile organic compound with significant applications across various scientific and industrial sectors. Its utility as a solvent and a chiral intermediate makes it a molecule of interest for researchers, particularly in the fields of organic synthesis and drug development.[1][2][3] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and analysis of this compound, with a focus on its relevance to research and pharmaceutical applications.

IUPAC Name and CAS Number

The nomenclature and identification of chemical compounds are crucial for accurate scientific communication.

-

Preferred IUPAC Name: Pentan-2-ol[1]

-

Other Names: this compound, sec-amyl alcohol, methylpropylcarbinol[2][4]

-

CAS Number (for the racemic mixture): 6032-29-7[4]

This compound is a chiral molecule and exists as two enantiomers:

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its application in experimental settings. The following tables summarize key quantitative data.

General and Physical Properties

| Property | Value |

| Molecular Formula | C₅H₁₂O |

| Molecular Weight | 88.15 g/mol [8] |

| Appearance | Clear, colorless liquid[9] |

| Odor | Mild green, fusel-oil, fermented, alcoholic[2][9][10] |

| Boiling Point | 118-119 °C[11][12] |

| Melting Point | -73 °C[10] |

| Density | 0.812 g/mL at 25 °C[11][12] |

| Refractive Index (n20/D) | 1.406[11][12] |

| Water Solubility | 16.6 g/100 mL at 20 °C[10] |

| Vapor Pressure | 3 hPa at 20 °C |

| Flash Point | 34 °C (closed cup)[11] |

| Autoignition Temperature | 330 °C |

Spectroscopic Data

Spectroscopic data is vital for the identification and characterization of this compound.

| Spectrum Type | Key Features |

| ¹H NMR (in CDCl₃) | δ ~3.79 ppm (quintet, 1H, CH-OH), ~1.4 ppm (m, 4H, CH₂CH₂), ~1.17 ppm (d, 3H, CH₃CH), ~0.92 ppm (t, 3H, CH₃CH₂)[10] |

| ¹³C NMR | Predicted peaks in D₂O at approximately 14, 20, 24, 42, and 69 ppm.[13] |

| Infrared (IR) | Broad peak around 3300 cm⁻¹ (O-H stretch), peaks around 2960 cm⁻¹ (C-H stretch), and peaks in the fingerprint region that can distinguish it from other pentanol (B124592) isomers.[14][15][16] |

| Mass Spectrometry (MS) | Major fragments at m/z 45 (base peak), 59, and 73.[17] |

Synthesis and Purification

The synthesis of this compound can be achieved through various methods, with distinct protocols for industrial and laboratory scales.

Experimental Protocol: Synthesis

Industrial Production: Hydration of Pentene

A common industrial method for producing this compound is the hydration of pentene.[1]

-

Reactants: 1-pentene (B89616) or 2-pentene (B8815676) and water.

-

Catalyst: Acid catalyst, such as sulfuric acid.

-

Procedure:

-

Pentene is mixed with an excess of water in the presence of an acid catalyst.

-

The mixture is heated under pressure to facilitate the electrophilic addition of water across the double bond.

-

The reaction follows Markovnikov's rule, leading to the formation of this compound as the major product from 1-pentene. Hydration of 2-pentene will yield a mixture of this compound and 3-pentanol.

-

The product is then separated from the aqueous phase and unreacted starting materials.

-

Laboratory Synthesis: Reduction of Methyl n-Propyl Ketone

On a laboratory scale, this compound can be prepared by the reduction of methyl n-propyl ketone (2-pentanone).[9][18]

-

Reactants: Methyl n-propyl ketone and a reducing agent (e.g., sodium borohydride, lithium aluminum hydride).

-

Solvent: An appropriate solvent such as ethanol (B145695) for NaBH₄ or diethyl ether/THF for LiAlH₄.

-

Procedure:

-

Methyl n-propyl ketone is dissolved in the chosen solvent in a reaction flask, often cooled in an ice bath.

-

The reducing agent is added portion-wise to control the reaction rate.

-

The reaction mixture is stirred until the reduction is complete, which can be monitored by techniques like thin-layer chromatography (TLC).

-

The reaction is quenched by the slow addition of water or a dilute acid.

-

The product is extracted with an organic solvent, and the organic layer is washed and dried.

-

The solvent is removed under reduced pressure to yield crude this compound.

-

Experimental Protocol: Purification

Purification of the synthesized this compound is crucial to remove impurities and residual reactants.

-

Procedure:

-

The crude this compound is first refluxed with a drying agent such as calcium oxide (CaO) to remove water.[9]

-

It is then distilled from the drying agent.

-

For higher purity, the distilled this compound can be refluxed with magnesium turnings.[9]

-

A final fractional distillation is performed, collecting the fraction boiling at 118-119 °C.[9]

-

Analytical Methods

The identity and purity of this compound are typically confirmed using chromatographic and spectroscopic techniques.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.[11]

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

Column: A suitable capillary column, such as one with a non-polar stationary phase (e.g., DB-5ms). For the separation of enantiomers, a chiral stationary phase like β-cyclodextrin is required.[19]

-

Carrier Gas: Helium or hydrogen.

-

Sample Preparation: The this compound sample is diluted in a suitable solvent (e.g., dichloromethane (B109758) or methanol).

-

Injection: A small volume (e.g., 1 µL) of the diluted sample is injected into the GC.

-

GC Conditions: The oven temperature is programmed to ramp up to ensure the separation of components. A typical program might start at 40°C and increase to 250°C.

-

MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350.

-

Data Analysis: The retention time of the peak corresponding to this compound is used for identification, and the mass spectrum of the peak is compared to a library spectrum for confirmation.

Applications in Research and Drug Development

This compound serves as a valuable solvent and an intermediate in organic synthesis.[2][20] Its chiral nature makes it particularly useful in the synthesis of enantiomerically pure compounds, which is critical in the pharmaceutical industry.[20][21]

-

As a Solvent: It can be used as a solvent for various organic reactions and extractions.[20]

-

As an Intermediate: It is employed as a starting material or intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2][20] For example, it can be used in the synthesis of esters and other alcohol-based compounds.[2]

-

Chiral Building Block: The enantiomers of this compound are used as chiral starting materials in asymmetric synthesis.[21]

Biological Activity and Toxicology

While not a primary active pharmaceutical ingredient itself, understanding the biological effects of this compound is important for its safe handling and for its potential as a component in formulations.

-

Biological Effects: Studies have shown that pentanol can affect bacterial surface structures and may have a role in modulating cancer cell metabolism.[22][23]

-

Toxicology: this compound is considered moderately toxic by ingestion and can cause irritation to the skin, eyes, and respiratory tract.[8][24] The oral LD50 in rats is reported to be 1470 mg/kg.[8]

Safety and Handling

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[24]

-

Storage: Store in a cool, dry, and well-ventilated place away from heat and open flames.[2] It is a flammable liquid.[24]

Workflow and Pathway Diagrams

To visualize the processes discussed, the following diagrams are provided in the DOT language.

Caption: Synthesis and purification workflow for this compound.

Caption: Analytical workflow for this compound using GC-MS.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 6032-29-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. This compound | 6032-29-7 [chemicalbook.com]

- 4. hmdb.ca [hmdb.ca]

- 5. (R)-(-)-2-Pentanol [webbook.nist.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. (S)-(+)-2-Pentanol [webbook.nist.gov]

- 8. home.miracosta.edu [home.miracosta.edu]

- 9. This compound CAS#: 6032-29-7 [m.chemicalbook.com]

- 10. This compound(6032-29-7) 1H NMR spectrum [chemicalbook.com]

- 11. This compound analytical standard 6032-29-7 [sigmaaldrich.com]

- 12. chembk.com [chembk.com]

- 13. hmdb.ca [hmdb.ca]

- 14. homework.study.com [homework.study.com]

- 15. This compound(6032-29-7) IR Spectrum [chemicalbook.com]

- 16. This compound [webbook.nist.gov]

- 17. This compound | C5H12O | CID 22386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. This compound synthesis - chemicalbook [chemicalbook.com]

- 19. mdpi.com [mdpi.com]

- 20. chemimpex.com [chemimpex.com]

- 21. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. ICSC 1428 - this compound (RACEMIC MIXTURE) [inchem.org]

2-Pentanol stereoisomers (R)-(-)-2-pentanol and (S)-(+)-2-pentanol

An In-depth Technical Guide to the Stereoisomers of 2-Pentanol: (R)-(-)-2-Pentanol and (S)-(+)-2-Pentanol

Introduction

This compound (also known as sec-amyl alcohol) is a secondary alcohol with the chemical formula C₅H₁₂O.[1][2] The carbon atom bonded to the hydroxyl group is a stereocenter, meaning this compound exists as a pair of non-superimposable mirror images known as enantiomers.[3] These stereoisomers are designated as (R)-(-)-2-pentanol and (S)-(+)-2-pentanol.[1] While enantiomers possess identical physical properties in an achiral environment, such as boiling point and density, they differ in their interaction with plane-polarized light and their biological and sensory properties.[4][5] This stereochemical difference is of paramount importance in the fields of pharmaceuticals, agrochemicals, and fragrance science, where one enantiomer may exhibit desired activity while the other could be inactive or even detrimental.[6][7]

This guide provides a comprehensive overview of the physicochemical properties, synthesis, resolution, analysis, and applications of the (R) and (S) enantiomers of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Sensory Properties

Enantiomers share the same physical properties, with the notable exception of their optical activity. However, their interaction with other chiral molecules, such as biological receptors (e.g., olfactory receptors), can differ significantly.

Physical and Chemical Properties

The fundamental physical constants for the stereoisomers of this compound are summarized below. As enantiomers, these values are identical for both (R) and (S) forms.

| Property | Value | References |

| Molecular Formula | C₅H₁₂O | [1][6][8][9][10] |

| Molar Mass | 88.15 g·mol⁻¹ | [1][6][8][9][11] |

| Appearance | Colorless liquid | [1][6] |

| Boiling Point | 118-120 °C | [1][9][10][12] |

| Melting Point | Approx. -73 °C to -50 °C | [1][9][11] |

| Density | Approx. 0.81 g/mL (at 20-25 °C) | [1][6][9][10] |

| Solubility in Water | 45 g/L; 44.6 mg/mL at 25 °C | [1][11] |

| Solubility (Organic) | Soluble in ethanol, diethyl ether | [1][13] |

| Refractive Index (n20/D) | ~1.406 | [9][10] |

Optical Rotation

The defining characteristic that differentiates the two enantiomers is the direction in which they rotate plane-polarized light.

| Stereoisomer | Specific Rotation ([α]D) | Description | References |

| (R)-(-)-2-Pentanol | -13° (neat, 25 °C) | Levorotatory (rotates light to the left) | [10][13] |

| (S)-(+)-2-Pentanol | +12 to +15° (neat, 20 °C) | Dextrorotatory (rotates light to the right) | [6] |

Sensory Properties (Odor)

A significant divergence between the enantiomers is observed in their sensory profiles, indicating stereospecific interactions with human olfactory receptors.

| Stereoisomer | Odor Description | Olfactory Threshold (Pure Water) | Olfactory Threshold (46% Ethanol) | References |

| (R)-(-)-2-Pentanol | Paint, rubber, grease | 12.62 mg/L | 163.30 mg/L | [14][15] |

| (S)-(+)-2-Pentanol | Mint, plastic, pungent | 3.03 mg/L | 78.58 mg/L | [14][15] |

Synthesis and Resolution of Enantiomers

The industrial synthesis of this compound, typically through the hydration of pentene, results in a racemic mixture (a 50:50 mixture of R and S enantiomers).[1][7] To obtain enantiomerically pure forms, a process known as chiral resolution is required.

Experimental Protocol: Classical Chemical Resolution

This method relies on the conversion of the enantiomeric pair into diastereomers, which possess different physical properties and can therefore be separated.

Principle: A racemic mixture of this compound is reacted with an enantiomerically pure chiral resolving agent, such as (R,R)-(+)-tartaric acid, to form a mixture of diastereomeric esters. These diastereomers, having different solubilities, can be separated by fractional crystallization. Subsequent hydrolysis of the separated diastereomers yields the individual, enantiomerically pure (or enriched) alcohols.[7][16]

Methodology:

-

Esterification:

-

Dissolve the racemic this compound in a suitable solvent (e.g., toluene).

-

Add an equimolar amount of an enantiopure resolving agent, for example, (R,R)-(+)-tartaric acid, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture under reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the ester products: (R)-2-pentyl-(R,R)-tartrate and (S)-2-pentyl-(R,R)-tartrate.

-

-

Separation of Diastereomers:

-

Cool the reaction mixture slowly to induce crystallization. One diastereomer will typically be less soluble and crystallize out of the solution first.

-

Collect the crystals by vacuum filtration. The mother liquor will be enriched in the other diastereomer.

-

Recrystallize the solid product from a suitable solvent to improve diastereomeric purity.

-

-

Hydrolysis (Liberation of Enantiomers):

-

Treat the separated diastereomeric ester with a strong base (e.g., aqueous sodium hydroxide) to hydrolyze the ester bond.

-

This regenerates the enantiomerically pure this compound and the sodium salt of the tartaric acid.

-

Extract the pure this compound enantiomer from the aqueous solution using an organic solvent (e.g., diethyl ether).

-

Dry the organic extract over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent by distillation to yield the pure enantiomer.

-

Repeat the hydrolysis process on the mother liquor from step 2 to obtain the other enantiomer.

-

Caption: Classical chemical resolution of this compound enantiomers.

Analytical Methodologies

Modern chromatographic techniques utilizing chiral stationary phases (CSPs) are the preferred methods for the analytical separation and quantification of this compound enantiomers.

Experimental Protocol: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This technique provides excellent separation and sensitive detection of volatile chiral compounds.

Principle: The enantiomers are separated on a GC column coated with a chiral stationary phase, typically a cyclodextrin (B1172386) derivative. The different interactions between each enantiomer and the CSP lead to different retention times, allowing for their separation and subsequent detection by a mass spectrometer.[14][15]

Methodology:

-

Sample Preparation (Liquid-Liquid Extraction - LLE):

-

To a sample (e.g., 10 mL of an aqueous matrix), add an internal standard and a suitable extraction solvent (e.g., dichloromethane).

-

Vortex or shake vigorously for several minutes to ensure thorough mixing.

-

Centrifuge the mixture to separate the organic and aqueous layers.

-

Carefully collect the organic layer containing the this compound enantiomers.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Concentrate the sample to a final volume of ~200 µL under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Instrument: Gas chromatograph coupled to a Mass Spectrometer.

-

Column: Chiral stationary phase column (e.g., a β-cyclodextrin-based column).

-

Injection: Inject 1 µL of the concentrated extract in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 min.

-

Ramp 1: Increase to 120 °C at a rate of 3 °C/min.

-

Ramp 2: Increase to 230 °C at a rate of 8 °C/min, hold for 5 min.

-

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detection: Operate in Selected Ion Monitoring (SIM) mode for high sensitivity, monitoring characteristic fragment ions of this compound.

-

-

Quantification:

-

Identify the enantiomers based on their retention times.

-

Quantify each enantiomer by comparing its peak area to that of the internal standard and a calibration curve prepared with standards of known concentrations.

-

Caption: Chiral GC-MS analysis workflow for this compound enantiomers.

Applications in Drug Development and Chemical Synthesis

The distinct stereochemistry of (R)- and (S)-2-pentanol makes them valuable chiral building blocks in asymmetric synthesis.

-

(S)-(+)-2-Pentanol: This enantiomer is a key chiral intermediate in the synthesis of several potential anti-Alzheimer's disease drugs.[14] It is also widely used as a building block for producing enantiomerically pure pharmaceuticals, agrochemicals, and flavoring agents.[6] Its specific odor profile also leads to its use in the fragrance industry.[6]

-

(R)-(-)-2-Pentanol: This isomer serves as a chiral starting material for various enantioselective syntheses.[10] It has been utilized in the formulation of novel chiral microemulsions, which act as surfactants for the enantiomeric separation of a variety of drugs using microemulsion electrokinetic chromatography.[14] It also finds use as a solvent in paints and varnishes.[10]

Biological Activity

While stereochemistry is often critical for drug-receptor interactions, a study investigating the anesthetic potencies of a homologous series of secondary alcohols in tadpoles found no significant difference between the (+) and (-) forms of this compound.[17] The ED₅₀ values were 4.7 +/- 0.28 mM for the (+) form and 4.8 +/- 0.27 mM for the (-) form, suggesting a lack of stereoselectivity for its anesthetic action at that particular biological site.[17]

Caption: Key application areas for each this compound enantiomer.

Conclusion

The stereoisomers of this compound, (R)-(-)-2-pentanol and (S)-(+)-2-pentanol, provide a clear illustration of the significance of chirality. While they are physically identical in achiral environments, their distinct optical properties, sensory profiles, and utilities as chiral synthons underscore the necessity of enantioselective synthesis and analysis. For researchers and professionals in drug development and specialty chemicals, the ability to resolve, quantify, and selectively utilize a single enantiomer is critical for achieving desired efficacy, safety, and product characteristics. The methodologies and data presented in this guide serve as a foundational resource for the study and application of these important chiral molecules.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. study.com [study.com]

- 3. m.youtube.com [m.youtube.com]

- 4. brainly.com [brainly.com]

- 5. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. (R)-(-)-2-Pentanol [webbook.nist.gov]

- 9. chembk.com [chembk.com]

- 10. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

- 11. This compound | C5H12O | CID 22386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. homework.study.com [homework.study.com]

- 13. Page loading... [guidechem.com]

- 14. mdpi.com [mdpi.com]

- 15. Determination of this compound Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. Anesthetic potencies of secondary alcohol enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Stereochemistry of 2-Pentanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chirality and optical activity of 2-pentanol, a secondary alcohol with a single stereocenter. Understanding the stereochemical properties of molecules is paramount in fields ranging from pharmaceutical development to flavor and fragrance science, where the physiological and sensory effects of enantiomers can differ significantly. This document details the fundamental principles, experimental methodologies, and quantitative data related to the enantiomers of this compound.

The Chiral Nature of this compound

This compound (C₅H₁₂O) possesses a chiral center at the second carbon atom (C2), the carbon atom bonded to the hydroxyl (-OH) group. This carbon is attached to four different substituents: a hydrogen atom (-H), a hydroxyl group (-OH), a methyl group (-CH₃), and a propyl group (-CH₂CH₂CH₃).[1] This asymmetry gives rise to the existence of two non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-2-pentanol and (S)-2-pentanol based on the spatial arrangement of the substituents around the chiral center, following the Cahn-Ingold-Prelog (CIP) priority rules.

The physical properties of enantiomers, such as boiling point, density, and refractive index, are identical. However, they exhibit different behavior when interacting with plane-polarized light and other chiral molecules.

Optical Activity of this compound Enantiomers

A defining characteristic of chiral molecules is their ability to rotate the plane of plane-polarized light, a phenomenon known as optical activity. The two enantiomers of this compound rotate plane-polarized light to an equal extent but in opposite directions.[2] The dextrorotatory enantiomer, which rotates the light clockwise, is denoted by (+) or d, while the levorotatory enantiomer, which rotates the light counter-clockwise, is denoted by (-) or l. It is important to note that there is no direct correlation between the R/S designation and the direction of optical rotation. For this compound, the (S)-enantiomer is dextrorotatory ((+)), and the (R)-enantiomer is levorotatory ((-)).[1][3]

The magnitude of this rotation is quantified as the specific rotation, [α], which is a characteristic physical property of a chiral substance.

Data Presentation: Physicochemical Properties and Specific Rotation

The following table summarizes the key physicochemical properties and specific rotation values for the enantiomers of this compound.

| Property | (R)-(-)-2-Pentanol | (S)-(+)-2-Pentanol | Racemic (±)-2-Pentanol |

| CAS Number | 31087-44-2 | 26184-62-3 | 6032-29-7 |

| Molecular Formula | C₅H₁₂O | C₅H₁₂O | C₅H₁₂O |

| Molecular Weight | 88.15 g/mol | 88.15 g/mol | 88.15 g/mol |

| Boiling Point | 119-120 °C | 119 °C | 119-120 °C |

| Density | 0.809 g/mL at 20 °C | 0.81 g/mL | 0.809 g/mL at 20 °C |

| Refractive Index (n20/D) | 1.406 | 1.406 | 1.406 |

| Specific Rotation [α] | -13° (neat, 25 °C, D-line)[3], -14° (Neat)[4] | +12 to +15° (neat, 20 °C, D-line)[1] | 0° |

Experimental Protocols

Determination of Optical Activity: Polarimetry

Polarimetry is the technique used to measure the angle of rotation of plane-polarized light caused by an optically active substance.

Methodology:

-

Instrument Calibration: Calibrate the polarimeter using a blank solvent (e.g., ethanol (B145695) or the solvent used to dissolve the sample). The reading should be zero.

-

Sample Preparation:

-

For the analysis of neat (undiluted) this compound, carefully fill the polarimeter sample tube, ensuring no air bubbles are present in the light path.

-

For solutions, accurately weigh a known amount of the this compound enantiomer and dissolve it in a specific volume of a suitable achiral solvent (e.g., ethanol) in a volumetric flask.

-

-

Measurement:

-

Place the filled sample tube in the polarimeter.

-

Record the observed rotation (α) in degrees. Multiple readings should be taken and averaged to ensure accuracy.

-

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:

[α]λT = α / (l × c)

where:

-

α is the observed rotation in degrees.

-

l is the path length of the sample tube in decimeters (dm).

-

c is the concentration of the sample in g/mL (for solutions) or the density in g/mL (for neat liquids).

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of the light source (commonly the sodium D-line, 589.3 nm).

-

Enantiomeric Separation and Quantification: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC-MS is a powerful technique for separating and quantifying the enantiomers of volatile compounds like this compound. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Methodology:

-

Sample Preparation:

-

For liquid samples like Baijiu, a liquid-liquid extraction (LLE) can be performed. Dilute the sample with water, saturate with sodium chloride, and extract with an organic solvent (e.g., dichloromethane).[5]

-

Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate if necessary.

-

-

Chiral GC-MS Analysis:

-

Gas Chromatograph (GC) System:

-

Chiral Column: A column with a chiral stationary phase, such as β-cyclodextrin, is essential for enantiomeric separation.[5]

-

Injector: Split/splitless injector, typically operated at a high temperature (e.g., 250 °C) with a split ratio (e.g., 20:1).[5]

-

Oven Temperature Program: A temperature gradient is used to elute the compounds. For example: start at 40 °C (hold for 1 min), ramp to 120 °C at 2 °C/min, then ramp to 210 °C at 3 °C/min (hold for 1 min).[5]

-

Carrier Gas: High-purity nitrogen or helium at a constant flow rate (e.g., 1 mL/min).[5]

-

-

Mass Spectrometer (MS) Detector:

-

Ionization Mode: Electron Ionization (EI).

-

Mass Analyzer: Quadrupole or other suitable mass analyzer.

-

Data Acquisition: Scan mode to obtain full mass spectra for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification. The characteristic ions of this compound are m/z 45, 55, 43, and 73.[6]

-

-

-

Data Analysis:

-

Identify the peaks for (R)- and (S)-2-pentanol based on their retention times, which should be confirmed by injecting pure standards of each enantiomer.

-

Quantify the amount of each enantiomer by integrating the area under the respective chromatographic peaks. The enantiomeric excess (% ee) can be calculated using the following formula:

% ee = [|(Area of major enantiomer - Area of minor enantiomer)| / (Area of major enantiomer + Area of minor enantiomer)] × 100

-

Enantioselective Synthesis of this compound

The production of enantiomerically pure this compound is crucial for its application as a chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Two primary strategies for achieving this are asymmetric synthesis and the resolution of a racemic mixture.

Asymmetric Hydrogenation

Asymmetric hydrogenation involves the reduction of a prochiral ketone (2-pentanone) using a chiral catalyst to selectively produce one enantiomer of the corresponding alcohol. Ruthenium-based catalysts with chiral ligands are commonly employed for this transformation.[7] The choice of the chiral ligand dictates the stereochemical outcome of the reaction, allowing for the targeted synthesis of either (R)- or (S)-2-pentanol.

Enzymatic Resolution

Enzymatic resolution is a technique that utilizes the stereoselectivity of enzymes, typically lipases, to separate the enantiomers of a racemic mixture. In the case of racemic this compound, a lipase (B570770) can be used to selectively acylate one enantiomer, leaving the other unreacted. The resulting ester and the unreacted alcohol, now enantiomerically enriched, can then be separated by conventional methods like chromatography. This method is valued for its high enantioselectivity and mild reaction conditions.[8]

Visualizations

Logical Relationship between Chirality and Optical Activity

Caption: Relationship between the chiral center of this compound and its optical activity.

Experimental Workflow for Polarimetry

Caption: A typical experimental workflow for determining the optical rotation of this compound.

Cahn-Ingold-Prelog Priority Assignment for this compound

References

- 1. chemimpex.com [chemimpex.com]

- 2. brainly.com [brainly.com]

- 3. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

- 4. (R)-(-)-2-Pentanol, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. mdpi.com [mdpi.com]

- 6. Comment on Hu et al. Determination of this compound Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. Foods 2022, 11, 2584 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Pentanol from 1-Pentene via Acid-Catalyzed Hydration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-pentanol through the acid-catalyzed hydration of 1-pentene (B89616). The document details the underlying chemical principles, offers detailed experimental protocols, and presents quantitative data to support researchers and professionals in the fields of chemistry and drug development.

Introduction

The acid-catalyzed hydration of alkenes is a fundamental organic reaction that facilitates the production of alcohols. The synthesis of this compound from 1-pentene is a classic example of this reaction, adhering to Markovnikov's rule to yield a secondary alcohol. This compound is a valuable chiral building block and solvent in various chemical and pharmaceutical applications. This guide will explore the mechanism, experimental parameters, and expected outcomes of this important transformation.

Reaction Mechanism and Principles

The acid-catalyzed hydration of 1-pentene to this compound proceeds through a well-established carbocation intermediate mechanism. The reaction is regioselective, predominantly forming the more stable secondary carbocation, which leads to the synthesis of this compound.

The key steps of the mechanism are:

-

Protonation of the Alkene: The π-bond of 1-pentene acts as a nucleophile, attacking a proton (H⁺) from the acid catalyst (typically hydronium ion, H₃O⁺). This protonation occurs at the terminal carbon (C1) to form the more stable secondary carbocation at the adjacent carbon (C2). The formation of the primary carbocation at C1 is significantly less favorable.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic secondary carbocation. This results in the formation of a protonated alcohol (an oxonium ion).

-

Deprotonation: A water molecule or the conjugate base of the acid catalyst removes a proton from the oxonium ion, regenerating the acid catalyst and yielding the final product, this compound.

dot

Caption: Reaction mechanism for the acid-catalyzed hydration of 1-pentene.

Experimental Protocols

While specific quantitative data for the hydration of 1-pentene is not widely published in comprehensive tables, a detailed experimental procedure can be adapted from the well-documented acid-catalyzed hydration of 1-hexene (B165129) to 2-hexanol (B165339), a closely related reaction.[1][2][3] The principles and steps are directly transferable.

Synthesis of this compound using Sulfuric Acid

This protocol is adapted from the synthesis of 2-hexanol from 1-hexene.[1][2]

Materials:

-

1-Pentene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

Diethyl Ether (or other suitable extraction solvent)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate (or Magnesium Sulfate)

-

Sodium Bicarbonate Solution (5%)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath, cautiously add a predetermined volume of concentrated sulfuric acid to deionized water.

-

Addition of 1-Pentene: While vigorously stirring the cooled acid solution, slowly add 1-pentene dropwise to the flask. Maintain the temperature of the reaction mixture below 20°C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for a specified period (e.g., 1-2 hours) to ensure complete reaction.

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Carefully add diethyl ether to extract the organic product.

-

Separate the organic layer.

-

Wash the organic layer sequentially with deionized water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous sodium sulfate.

-

Decant or filter the dried solution to remove the drying agent.

-

Remove the diethyl ether using a rotary evaporator.

-

-

Purification:

-

Purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 118-120°C.

-

-

Characterization:

-

Confirm the identity and purity of the this compound product using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) Spectroscopy. The IR spectrum should show a characteristic broad O-H stretch around 3300 cm⁻¹ and the absence of a C=C stretch around 1650 cm⁻¹.

-

dot

Caption: A typical experimental workflow for the synthesis of this compound.

Quantitative Data

Table 1: Expected Influence of Reaction Parameters on this compound Synthesis

| Parameter | Condition | Expected Effect on Yield of this compound | Expected Effect on Selectivity for this compound | Rationale |

| Catalyst | Strong Brønsted acids (e.g., H₂SO₄, H₃PO₄) | Effective | High | Efficiently protonates the double bond to initiate the reaction. |

| Heterogeneous catalysts (e.g., Amberlyst-15) | Potentially high | High | Facilitates easier product separation and catalyst recycling. | |

| Temperature | Low to moderate (e.g., 0-50°C) | Favorable | High | Higher temperatures can promote the reverse reaction (dehydration) and lead to side products. |

| Acid Concentration | Dilute aqueous acid | Favorable | High | High acid concentration can lead to polymerization of the alkene and other side reactions. |